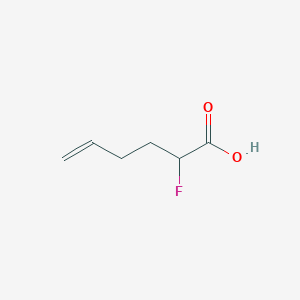

2-Fluorohex-5-enoic acid

Description

General Academic Importance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine into an organic scaffold can profoundly influence its metabolic stability, lipophilicity, basicity or acidity, and binding affinity to biological targets like enzymes or receptors. mdpi.comarkat-usa.org The replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a bioactive compound. mdpi.com This enhancement of metabolic stability is a key reason why approximately 20% of all pharmaceuticals contain at least one fluorine atom. mdpi.com

Furthermore, the high electronegativity of fluorine alters the electronic distribution within a molecule, which can affect its ability to participate in hydrogen bonding and modulate its pKa value. arkat-usa.org This can lead to enhanced binding interactions with protein targets. The unique properties imparted by fluorine have made fluorinated compounds indispensable in pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

Contextualization of Fluoroalkenoic Acids within Fluorinated Compound Research

Within the broad class of organofluorine compounds, fluoroalkenoic acids—unsaturated carboxylic acids containing one or more fluorine atoms—are of significant interest. They serve as versatile building blocks for synthesizing more complex fluorinated molecules, including fluorinated analogs of amino acids and other biologically active compounds. arkat-usa.org The presence of both a reactive double bond and a carboxylic acid functional group, combined with the unique properties of the fluorine atom, makes them valuable synthons.

Research into fluoroalkenoic acids explores their potential as mechanism-based enzyme inhibitors, particularly for enzymes involved in fatty acid metabolism. nih.govsnmjournals.orgsnmjournals.org The fluorine atom, especially at the α or β position to the carbonyl group, can significantly influence the metabolic fate of the fatty acid analog, sometimes leading to irreversible inhibition of key enzymes. rsc.org The study of these compounds provides critical insights into enzyme mechanisms and helps in the design of novel therapeutic agents. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZFORZVKKSHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluorohex 5 Enoic Acid and Its Derivatives

Direct and Analogous Synthetic Pathways to 2-Fluorohex-5-enoic Acid Scaffolds

Multiple synthetic strategies have been developed to access the core structure of this compound and its analogues, particularly amino acid derivatives which are of significant biological interest.

One effective method for synthesizing derivatives such as 2-amino-5-fluorohex-5-enoic acid involves the alkylation of glycine (B1666218) or alanine (B10760859) ester imines. researchgate.netresearchgate.net This strategy typically uses a protected glycine derivative, such as a benzhydrylidene glycinate (B8599266), which is deprotonated to form a stable anion. This anion is then alkylated with a suitable electrophile containing the fluoroallyl moiety. researchgate.net

For instance, the synthesis of methyl and ethyl N-benzhydrylidene-2-amino-5-fluorohex-5-enoate has been achieved through the alkylation of the corresponding glycinates with 2-fluoro-4-tosyl-but-1-ene. researchgate.netarkat-usa.org The use of 2-fluoro-4-iodobut-1-ene as the alkylating agent has also been explored, though it resulted in lower yields. researchgate.netarkat-usa.org The synthesis is completed by a final deprotection step to reveal the amino acid. researchgate.netarkat-usa.org A more efficient pathway was found starting from Boc-protected 3-iodo-L-alanine, which, after treatment with activated zinc and subsequent alkylation with a tosylate in the presence of a copper salt, yielded the desired product in higher yield. researchgate.netarkat-usa.org

Table 1: Alkylation Synthesis of 2-Amino-5-fluorohex-5-enoic Acid Esters researchgate.netarkat-usa.org

| Starting Material (Glycinate) | Alkylating Agent | Product | Yield |

|---|---|---|---|

| Methyl benzhydrylidene glycinate | 2-Fluoro-4-tosyl-but-1-ene | Methyl N-benzhydrylidene-2-amino-5-fluorohex-5-enoate | Higher yields reported |

| Ethyl benzhydrylidene glycinate | 2-Fluoro-4-tosyl-but-1-ene | Ethyl N-benzhydrylidene-2-amino-5-fluorohex-5-enoate | Higher yields reported |

| Methyl benzhydrylidene glycinate | 2-Fluoro-4-iodobut-1-ene | Methyl N-benzhydrylidene-2-amino-5-fluorohex-5-enoate | 11-16% |

| Ethyl benzhydrylidene glycinate | 2-Fluoro-4-iodobut-1-ene | Ethyl N-benzhydrylidene-2-amino-5-fluorohex-5-enoate | 11-16% |

| Methyl N-Boc-(S)-3-iodo-alanine | 2-Fluoro-4-tosyl-but-1-ene (via organozinc intermediate) | Methyl N-Boc-(S)-2-amino-5-fluorohex-5-enoate | 61% |

The Claisen rearrangement, particularly the Ireland-Claisen variant, is a powerful and stereoselective method for carbon-carbon bond formation and can be applied to the synthesis of 2-fluoroalkenoic acids. acs.orgresearchgate.net This reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl fluoroacetate (B1212596). acs.org The process begins with the deprotonation of the allyl fluoroacetate to form an ester enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532). researchgate.net This intermediate rearranges upon heating to form a γ,δ-unsaturated silyl ester, which is subsequently hydrolyzed to yield the final 2-fluoroalkenoic acid. acs.org

The ester enolate Claisen rearrangement of allyl α-fluoroacetates has been shown to produce 2-fluoroalkenoic acids in good to excellent yields. researchgate.netlookchem.com To synthesize this compound via this method, but-3-en-1-yl fluoroacetate would serve as the requisite precursor. The rearrangement would proceed through a highly ordered cyclic transition state, allowing for potential stereochemical control. acs.org

Table 2: General Scheme for Claisen Rearrangement Synthesis

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of Allyl Fluoroacetate | Allylic alcohol (e.g., But-3-en-1-ol), Fluoroacetyl chloride |

| 2 | Enolate Formation and Silylation | Lithium diisopropylamide (LDA), Trialkylsilyl triflate |

| 3 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Heating |

| 4 | Hydrolysis | Acidic workup (e.g., HCl) |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereocontrol, typically favoring the E-isomer. wikipedia.orgconicet.gov.artcichemicals.com This reaction can be adapted to produce α-fluoro-α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. nih.govarkat-usa.org The key reagent for this transformation is a phosphonate (B1237965) carbanion stabilized by an adjacent fluorine atom, such as the anion of ethyl 2-fluoro-2-(diethylphosphono)acetate. nih.govcapes.gov.br

To synthesize an ester of this compound, this fluorinated phosphonate reagent would be reacted with but-3-enal. The HWE reaction begins with the deprotonation of the phosphonate to generate a nucleophilic carbanion. wikipedia.org This carbanion then adds to the aldehyde, and subsequent elimination of a dialkylphosphate salt yields the α-fluoro-α,β-unsaturated ester. wikipedia.org The stereochemical outcome (E vs. Z) can often be controlled by the choice of base, solvent, and reaction temperature. nih.gov A final hydrolysis step yields the target acid. nih.gov A practical method involves using specific conditions to generate crystalline 2-fluoroacrylic acids, which can be easily purified. nih.gov

Table 3: Horner-Wadsworth-Emmons Approach to 2-Fluoroacrylic Acids nih.gov

| Phosphonate Reagent | Aldehyde | Base/Conditions | Intermediate Product | Selectivity |

|---|---|---|---|---|

| Ethyl 2-fluoro-2-(diethylphosphono)acetate | But-3-enal | n-BuLi, -78 °C | Ethyl (E)-2-fluorohex-2,5-dienoate | High E-selectivity (e.g., 98:2) |

| Ethyl 2-fluoro-2-(diethylphosphono)acetate | But-3-enal | i-PrMgCl | Ethyl (Z)-2-fluorohex-2,5-dienoate | Z-selectivity reported for other aldehydes |

Synthesizing this compound can also be achieved through multi-step sequences starting from readily available halogenated precursors. One strategy involves the direct fluorination of a protected hexenoic acid. For example, a protected 5-hexenoic acid can undergo fluorination at the C2 position using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) under anhydrous conditions. Subsequent deprotection of the carboxylic acid group would yield the final product.

An alternative approach involves building the molecule from a smaller halogenated block. For example, a synthesis could commence with a four-carbon fragment that is already fluorinated, which is then elaborated. A route to 6,6-difluorohex-5-enoic acid involved the radical addition of bromochlorodifluoromethane (B1201744) (CBrClF2) to pent-4-enoic acid, followed by hydrogenation to remove bromine, elimination of chlorine, and hydrolysis. chimia.ch A similar strategy could be envisioned for the monofluorinated target, potentially starting with the addition of a suitable fluorinated one-carbon unit to a five-carbon precursor. Another reported method involves preparing a 6-iodo-2-fluorohex-1-ene intermediate from 6-chlorohex-1-ene via bromofluorination, elimination, and Finkelstein reaction, which can then be used in further synthetic steps. researchgate.net

Table 4: Representative Multi-Step Synthesis via Direct Fluorination

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | tert-Butanol, DCC | Protect the carboxylic acid as a tert-butyl ester. |

| 2 | Fluorination | DAST or Deoxo-Fluor | Introduce fluorine at the C2 position. |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | Hydrolyze the ester to the free carboxylic acid. |

Stereoselective Synthesis of this compound and Chiral Analogues

Achieving stereocontrol in the synthesis of fluorinated compounds is crucial, as the biological activity of chiral molecules often depends on their specific configuration.

The Ireland-Claisen rearrangement is particularly well-suited for stereoselective synthesis due to its ordered, chair-like transition state. acs.org The development of asymmetric Claisen rearrangements is a significant focus in organic synthesis. rsc.org For allyl α-fluoroacetates, good internal asymmetric induction has been observed, a somewhat unexpected result as simple stereoselective deprotonation of fluoroacetates is not typically feasible. acs.orgresearchgate.net

The stereochemical outcome of the rearrangement can be influenced by the geometry of the intermediate silyl ketene acetal (E vs. Z). The formation of this intermediate is dependent on the base used for deprotonation and the reaction conditions. researchgate.net A systematic investigation revealed that for various α-fluoro esters, using potassium bis(trimethylsilyl)amide (KN(SiMe3)2) in toluene (B28343) reliably afforded rearrangement products corresponding to the (Z)-enolate intermediate with useful levels of diastereoselectivity and yield. researchgate.net This control over enolate geometry allows for the selective synthesis of specific diastereomers of the 2-fluoroalkenoic acid product.

Table 5: Base-Dependent Stereocontrol in the Ireland-Claisen Rearrangement of α-Fluoro Esters researchgate.net

| Base | Solvent | Predominant Enolate Intermediate | Stereochemical Outcome |

|---|---|---|---|

| LDA (Lithium diisopropylamide) | THF | (E)-enolate favored | Leads to one diastereomer |

| LHMDS (Lithium hexamethyldisilazide) | THF | Variable | Lower selectivity |

| KN(SiMe3)2 (Potassium bis(trimethylsilyl)amide) | Toluene | (Z)-enolate favored | Leads to opposite diastereomer with high selectivity |

Chiral Catalyst and Reagent Utilization in Fluoroalkene Formation

The introduction of chirality in fluoroalkene synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. kashanu.ac.irslideshare.net Asymmetric synthesis can be achieved using chiral catalysts or chiral reagents that direct the stereochemical outcome of the reaction. york.ac.uk

Chiral catalysts, such as transition metal complexes with chiral ligands (e.g., phosphines, oxazolines), are instrumental in asymmetric transformations. sigmaaldrich.comfrontiersin.org For instance, the asymmetric hydrogenation of 2-fluoro-2-alkenoic acids using Ru-BINAP complexes has been shown to produce chiral fluorinated compounds with good enantioselectivity. diva-portal.org Similarly, chiral Brønsted acid catalysts have emerged as powerful tools in various asymmetric reactions. frontiersin.org The development of chiral phase-transfer catalysts has also advanced asymmetric synthesis, enabling a variety of bond-forming reactions. sigmaaldrich.com

The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct a stereoselective reaction, is another common strategy. york.ac.uk For example, Evans' oxazolidinones can be used to control the stereochemistry during the fluorination step in the synthesis of compounds like 2-fluoro-5-methylhex-4-enoic acid. After the desired stereocenter is set, the auxiliary is removed.

Moreover, chiral reagents can be employed stoichiometrically to induce asymmetry. york.ac.uk While effective, this approach can be less atom-economical compared to catalytic methods. The choice between a chiral catalyst and a chiral reagent often depends on the specific reaction, substrate scope, and desired level of stereocontrol. kashanu.ac.ir

Control of E/Z Isomerism in Olefination Reactions

The stereoselective synthesis of fluoroalkenes, particularly controlling the E/Z isomerism, presents a significant challenge due to the small energy difference between the stereoisomers. cas.cn However, achieving high stereoselectivity is critical as the E and Z isomers can exhibit vastly different biological activities. cas.cn Several olefination reactions have been adapted and optimized to control the geometry of the resulting fluoroalkene.

Wittig-type Reactions: The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for forming carbon-carbon double bonds. tcichemicals.comuchicago.eduharvard.edu The stereochemical outcome of these reactions can be influenced by the nature of the ylide, the reaction conditions, and the substrate. uchicago.eduharvard.edu For instance, stabilized ylides in the Wittig reaction typically favor the formation of (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. uchicago.eduharvard.edu However, achieving high selectivity with fluorinated ylides can be complex. Recent developments have focused on creating new reagents and conditions to improve stereocontrol. nih.gov

Julia-Kocienski Olefination: This modified Julia olefination is another powerful tool for stereoselective alkene synthesis. organic-chemistry.org The E/Z selectivity can often be controlled by the choice of the sulfonyl group, solvent, and base. organic-chemistry.org This reaction has been successfully applied to the synthesis of various substituted alkenes, and its principles can be extended to the synthesis of fluoroalkenes. organic-chemistry.orgmdpi.com

Cross-Metathesis: Olefin cross-metathesis has emerged as a valuable technique for the stereoselective synthesis of trisubstituted alkenyl fluorides. nih.gov For example, reactions promoted by ruthenium complexes between methyl-2-fluoroacrylate and monosubstituted olefins can produce Z-trisubstituted alkenyl fluorides. nih.gov This method offers a pathway to stereochemically defined fluoroalkenes that may be difficult to access through other means. nih.gov

The following table summarizes the stereoselectivity of different olefination reactions used in the synthesis of fluoroalkenes:

| Olefination Reaction | Typical Selectivity | Key Influencing Factors |

| Wittig Reaction | (E) or (Z) | Ylide stability, reaction conditions, solvent uchicago.eduharvard.edu |

| Horner-Wadsworth-Emmons | (E) | Phosphonate reagent structure, base, solvent tcichemicals.com |

| Julia-Kocienski Olefination | (E) or (Z) | Sulfonyl group, solvent, base organic-chemistry.org |

| Cross-Metathesis | (Z) | Catalyst, substrates nih.gov |

Innovative Fluorination Strategies for Alkenoic Acid Synthesis

The direct introduction of a fluorine atom onto an alkenoic acid backbone requires specialized reagents and methods. The choice between electrophilic and nucleophilic fluorination depends on the substrate and the desired regioselectivity.

Electrophilic N-F Fluorination Agent Applications

Electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond have become indispensable in modern organofluorine chemistry due to their stability, selectivity, and ease of handling compared to earlier reagents like elemental fluorine. worktribe.comorganicreactions.orgwikipedia.org These reagents deliver a "F+" equivalent to a nucleophilic substrate.

A variety of N-F reagents are available, offering a range of fluorinating power. worktribe.comorganicreactions.org Neutral reagents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI). wikipedia.orgrsc.org Cationic reagents, such as Selectfluor® (F-TEDA-BF4), are generally more powerful fluorinating agents. wikipedia.orgacsgcipr.org The reactivity of these N-F reagents has been the subject of extensive study to enable rational selection for specific transformations. worktribe.com

In the context of alkenoic acid synthesis, electrophilic fluorination can be used to introduce fluorine at various positions. For example, the fluorination of an enolate derived from a protected alkenoic acid can install a fluorine atom at the α-position. researchgate.net The reaction of Selectfluor with silyl enol ethers or enamines derived from appropriate precursors can also be employed. beilstein-journals.org Furthermore, fluorolactonization of 4-alkenoic acid derivatives can be achieved using N-F reagents, leading to fluorinated lactones which can be further transformed. researchgate.net

Nucleophilic Monofluorination with Amine/HF Reagents

Nucleophilic fluorination provides an alternative route to organofluorine compounds, utilizing a fluoride (B91410) ion source to displace a leaving group. researchgate.net Amine/hydrogen fluoride (HF) complexes are among the most commonly used reagents for this purpose. researchgate.netchinesechemsoc.org These reagents, such as triethylamine-triehydrofluoride (Et3N·3HF) and pyridine-HF (Olah's reagent), are liquids that are easier and safer to handle than anhydrous HF. google.comacs.org

The reactivity and selectivity of amine/HF reagents can be tuned by varying the amine and the ratio of HF. researchgate.net These reagents can be used in nucleophilic substitution reactions at sp3-hybridized carbon centers. For instance, an α-hydroxy or α-bromo derivative of a hexenoic acid ester could be converted to the corresponding α-fluoro compound. researchgate.net The choice of reagent is critical; for example, Olah's reagent is highly acidic, while Et3N·3HF is less so, which can influence the reaction outcome, especially with sensitive substrates. researchgate.nettcichemicals.com

Recently, new HF-based reagents have been developed to overcome some of the limitations of traditional amine/HF complexes, such as incompatibility with certain metal catalysts. chinesechemsoc.orgacs.org For example, the DMPU/HF complex has been shown to be a highly effective nucleophilic fluorination reagent that is compatible with gold catalysis for the hydrofluorination of alkynes. acs.orgcore.ac.uk

Halofluorination and Subsequent Transformation Strategies

Halofluorination, the addition of a halogen and a fluorine atom across a double bond, is a powerful strategy for introducing fluorine into a molecule. The resulting halofluorinated intermediate can then be transformed through various reactions to yield the desired product. researchgate.net

The halofluorination of an alkene can be achieved using a combination of a halogen source (e.g., N-bromosuccinimide or N-iodosuccinimide) and a fluoride source (e.g., an amine/HF reagent). researchgate.net For example, the double bond in a hexenoic acid derivative could be subjected to bromofluorination. The resulting vicinal bromo-fluoro compound can then undergo elimination of HBr to generate a fluoroalkene. researchgate.net

This strategy offers a route to fluoroalkenes that may not be directly accessible through other methods. The regioselectivity of the initial halofluorination and the conditions for the subsequent elimination reaction are key factors in determining the final product structure. This approach has been used in the synthesis of various fluorinated compounds, including those with a fluorovinyl moiety. researchgate.net

Critical Synthetic Intermediates and Building Blocks for this compound Systems

The synthesis of a complex molecule like this compound often relies on the use of well-defined synthetic intermediates and building blocks. molport.com These smaller, often commercially available or readily synthesized molecules, provide a modular approach to constructing the target compound. nih.gov

For the synthesis of this compound, key building blocks would include precursors that already contain the hexenoic acid backbone or a latent form of it. For example, a protected 5-hexenoic acid could be a starting point. Alternatively, smaller, functionalized molecules can be coupled to assemble the carbon skeleton.

Fluorinated building blocks are particularly valuable. x-mol.comresearchgate.net For instance, a three or four-carbon fragment containing the terminal alkene and a functional group for coupling could be reacted with a fluorinated three-carbon fragment containing the carboxylic acid moiety. An example of a useful building block is methyl N-Boc-(S)-2-amino-5-fluorohex-5-enoate, which has been synthesized using zinc-activated methods. arkat-usa.org Another relevant intermediate is 2-fluorohex-5-yn-1-amine, which contains a terminal alkyne that can be later reduced to the alkene.

The use of chiral building blocks is essential for asymmetric synthesis, providing a direct route to enantiomerically enriched products. kashanu.ac.ir Carbohydrates, for example, are a valuable source of chiral building blocks that can be transformed into fluorinated scaffolds. nih.gov

The following table lists some examples of building blocks and intermediates relevant to the synthesis of this compound and its derivatives:

| Compound Name | Structure/Formula | Role in Synthesis |

| 5-Hexenoic acid | C6H10O2 | Basic carbon skeleton |

| Methyl N-Boc-(S)-2-amino-5-fluorohex-5-enoate | C12H20FNO4 | Chiral, fluorinated amino acid derivative arkat-usa.org |

| 2-Fluorohex-5-yn-1-amine | C6H10FN | Precursor with a terminal alkyne |

| Evans' oxazolidinones | Varies | Chiral auxiliary for stereocontrol |

| Methyl-2-fluoroacrylate | C4H5FO2 | Fluorinated C3 building block for olefination nih.gov |

Fluorinated Alkylating Reagents

One approach to synthesizing derivatives of this compound involves the use of fluorinated alkylating reagents. These reagents introduce a pre-fluorinated carbon chain onto a suitable nucleophilic substrate. For instance, the synthesis of methyl 2-amino-5-fluorohex-5-enoate has been accomplished using 3-fluorobut-3-enyl tosylate or the corresponding iodide as alkylating agents. researchgate.net This method relies on the nucleophilic substitution of a leaving group (tosylate or iodide) by an appropriate precursor, such as an amino acid derivative.

An alternative and often more efficient pathway utilizes a Boc-protected 3-iodo-L-alanine derivative. researchgate.net This method has also been successfully applied to the synthesis of the non-fluorinated analog using allylbromide. researchgate.net The use of these fluorinated building blocks provides a direct route to incorporate the fluoroalkenyl moiety into the target molecule.

Fluorinated Aldehyde and Carboxylic Acid Precursors

Fluorinated aldehydes and carboxylic acids serve as versatile precursors in the synthesis of this compound and related compounds. These precursors can be transformed through various olefination reactions to construct the required carbon skeleton. For example, γ-fluoro-α,β-unsaturated carboxylic esters can be synthesized from 2-fluoro aldehydes via Horner-Wadsworth-Emmons or Wittig reactions. researchgate.net The necessary 2-fluoro aldehydes are typically prepared by the Swern oxidation of the corresponding fluorohydrins, which are accessible from α-olefins through a sequence of bromofluorination, acetate (B1210297) replacement, and hydrolysis. researchgate.net

A direct method for converting carboxylic acids, aldehydes, or alcohols into acyl fluorides has been developed using a combination of trichloroisocyanuric acid and cesium fluoride. nih.gov This oxidative fluorination provides high yields and is applicable to the late-stage functionalization of complex molecules. nih.gov Additionally, the synthesis of perfluorinated carboxylic acids is a well-established industrial process, providing key starting materials for various fluorinated compounds. nih.gov20.210.105

Amino Acid and Lactam Precursors in Fluoroalkene Synthesis

Amino acids and lactams are valuable precursors for synthesizing fluoroalkene-containing molecules, including derivatives of this compound. One notable synthesis of 2-amino-5-fluorohex-5-enoic acid starts from methyl or ethyl benzhydrylidene glycinates. arkat-usa.org Alkylation with 2-fluoro-4-iodobut-1-ene or 2-fluoro-4-tosyl-but-1-ene, followed by deprotection, yields the desired amino acid. arkat-usa.org The use of the tosylate reagent generally results in higher yields. arkat-usa.org A more efficient route involves the use of a zinc-activated alanine iodo-derivative, which, upon treatment with CuBr and alkylation with a tosylate, produces methyl N-Boc-(S)-2-amino-5-fluorohex-5-enoate in good yield. arkat-usa.org

Lactams have also been employed as precursors. For instance, 5-ethenyl-2-pyrrolidinone can be converted to (bromofluoroethyl)pyrrolidinones, which upon elimination of HBr and subsequent acid hydrolysis, yield amino-fluoro-hexenoic acids. arkat-usa.org Furthermore, ring-closing metathesis of reluctant fluoroalkenes can be promoted by appropriate substitution, leading to the formation of fluorinated lactams, which are valuable intermediates in medicinal chemistry. acs.orgresearchgate.netrsc.org These lactams can then be hydrolyzed to provide the corresponding amino acids. beilstein-journals.org

Advanced Reaction Conditions and Catalytic Systems in Synthesis

The synthesis of this compound and its derivatives often benefits from the use of advanced reaction conditions and specialized catalytic systems. These approaches enhance reaction efficiency, selectivity, and functional group tolerance.

Organometallic Reagents (e.g., Grignard, Organozinc) in Olefination

Organometallic reagents, such as Grignard and organozinc reagents, are pivotal in the formation of carbon-carbon bonds, a key step in constructing the backbone of this compound. mt.comlibretexts.orgmdpi.comyoutube.com These reagents act as potent nucleophiles. libretexts.org For instance, the synthesis of fluorinated alkene monomers can be achieved through conventional aryl Grignard chemistry. acs.org

Organozinc reagents have been utilized in the synthesis of methyl N-Boc-(S)-2-amino-5-fluorohex-5-enoate. arkat-usa.org An alanine iodo-derivative, in the presence of activated zinc, forms an organozinc intermediate that subsequently reacts with a copper catalyst and an alkylating agent to yield the desired product. arkat-usa.org

Table 1: Application of Organometallic Reagents in Fluoroalkene Synthesis

| Organometallic Reagent | Precursor | Reaction Type | Product | Reference |

| Aryl Grignard Reagent | Aryl halide | Grignard Reaction | Fluorinated alkene monomer | acs.org |

| Organozinc Reagent | Alanine iodo-derivative | Copper-catalyzed alkylation | Methyl N-Boc-(S)-2-amino-5-fluorohex-5-enoate | arkat-usa.org |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of fluoroalkenes. beilstein-journals.org These reactions allow for the formation of carbon-carbon bonds under relatively mild conditions with high chemo- and stereoselectivity. nih.govcapes.gov.br For example, the Suzuki-Miyaura coupling of gem-bromofluoroalkenes with alkylboronic acids, catalyzed by a palladium complex with a specific ligand like xantphos, can produce alkylated monofluoroalkenes. mdpi.com The choice of catalyst and base is crucial for the reaction's success. mdpi.comnih.gov

Palladium catalysis is also effective in the reductive defluorination of allylic gem-difluorides to produce fluoroalkenes. nih.gov In some cases, palladium-catalyzed reactions can be used for the synthesis of fluoroalkene peptidomimetics. nih.gov Furthermore, palladium(II)-catalyzed fluorination of vinyl triflates has been developed for the synthesis of cyclic fluoroalkenes, where additives can play a crucial role in achieving high regioselectivity. mit.edu

Table 2: Examples of Palladium-Catalyzed Reactions for Fluoroalkene Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | gem-Bromofluoroalkene, Alkylboronic acid | Pd2(dba)3 / xantphos | Alkylated monofluoroalkene | mdpi.com |

| Reductive Defluorination | Allylic gem-difluoride | Palladium catalyst | Fluoroalkene | nih.gov |

| Fluorination | Vinyl triflate | Palladium(II) catalyst with biarylphosphine ligand | Cyclic fluoroalkene | mit.edu |

Solvent Effects and Additives in Fluorination Reactions

The choice of solvent and the use of additives can significantly influence the outcome of fluorination reactions. thieme-connect.comresearchgate.net Fluorinated alcohols, for instance, are often used as solvents or co-solvents due to their unique properties, such as high polarity and acidity, which can enhance reaction rates and selectivities. thieme-connect.comresearchgate.net

In electrophilic fluorination using reagents like Selectfluor™, the solvent polarity can have a profound effect on the reaction yield. arkat-usa.org The addition of ionic liquids as additives can accelerate these reactions, particularly at lower temperatures. arkat-usa.orgresearchgate.net Perfluorocarbon compounds can be used as recoverable reaction media, sometimes in conjunction with additives like 18-crown-6, to improve the efficiency of fluorinations, especially in large-scale synthesis. google.com The careful selection of solvents and additives is therefore a critical aspect of optimizing the synthesis of fluorinated molecules like this compound.

Table 3: Influence of Solvents and Additives on Fluorination

| Solvent/Additive | Reaction Type | Effect | Reference |

| Fluorinated Alcohols | Homogeneous Catalysis | Enhanced efficiency, regioselectivity, and stereoselectivity | thieme-connect.comresearchgate.net |

| Ionic Liquids | Electrophilic Fluorination | Reaction acceleration, improved yields | arkat-usa.orgresearchgate.net |

| Perfluorocarbons / 18-crown-6 | Nucleophilic Fluorination | Improved efficiency and solvent recovery | google.com |

Mechanistic Investigations in the Chemistry of 2 Fluorohex 5 Enoic Acid

Elucidation of Reaction Mechanisms in Synthetic Pathways

The introduction of a fluorine atom into an organic molecule like 2-fluorohex-5-enoic acid requires specific synthetic strategies. Understanding the mechanisms of these reactions is crucial for controlling reactivity and stereochemistry.

Detailed Mechanistic Studies of Claisen Rearrangements

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction and a viable method for synthesizing γ,δ-unsaturated carboxylic acids. The reaction involves a scispace.comscispace.com-sigmatropic rearrangement of an allyl vinyl ether. For the synthesis of a precursor to this compound, a variation such as the Johnson-Claisen or Ireland-Claisen rearrangement of a fluorinated allylic alcohol would be employed.

The Johnson-Claisen rearrangement involves reacting a γ-fluoro-substituted allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. The reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a concerted, pericyclic scispace.comscispace.com-sigmatropic rearrangement through a chair-like transition state to form a γ,δ-unsaturated ester. The fluorine atom at the allylic position influences the electronic nature of the double bond but does not typically prevent the rearrangement. However, studies on sterically bulky analogous groups like pentafluorosulfanyl (SF5) have shown that significant steric hindrance can prevent the rearrangement from occurring rsc.org.

The Ireland-Claisen rearrangement offers another pathway, starting with an ester of a fluorinated allylic alcohol. The ester is treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped as a silyl (B83357) ketene acetal. This intermediate rearranges at lower temperatures than the Johnson-Claisen variant. The stereochemical outcome is dictated by the geometry of the enolate (E or Z), which can be controlled by reaction conditions, thus offering a high degree of stereoselectivity in the final product bolivianchemistryjournal.org. A challenge in these rearrangements is the need for selective synthesis of the initial allyl vinyl ether substrates, which can be prone to isomerization or side reactions nih.gov.

Stereochemical Pathways in Olefination and Cyclopropanation

Olefination Reactions Olefination reactions are fundamental to creating the double bond in unsaturated molecules. The Peterson olefination provides a versatile method for synthesizing alkenes with stereochemical control. The reaction starts with the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate wikipedia.orglscollege.ac.in. A key advantage is that the stereochemistry of the resulting alkene can be directed by the choice of workup conditions. wikipedia.org

Basic Workup : Treatment of the β-hydroxysilane intermediate with a base (e.g., potassium hydride) results in a syn-elimination, where the silyl group and the hydroxyl group depart from the same side of the molecule wikipedia.orglscollege.ac.in.

Acidic Workup : An acidic workup (e.g., with sulfuric acid) leads to protonation of the hydroxyl group, which then leaves in an anti-elimination pathway relative to the silyl group wikipedia.orglscollege.ac.in.

By isolating the diastereomeric β-hydroxysilane intermediates, it is possible to synthesize either the (E)- or (Z)-alkene from the same starting materials, offering precise control over the geometry of the double bond wikipedia.orglscollege.ac.in. This control is crucial in the synthesis of specific isomers of compounds like this compound.

Cyclopropanation Reactions Fluorinated cyclopropanes are valuable motifs in medicinal chemistry utdallas.edu. The stereoselective cyclopropanation of a fluoro-substituted alkene, such as a precursor to this compound, can be achieved using zinc carbenoids in a Simmons-Smith-type reaction. The use of chiral ligands, such as dioxaborolanes, can induce high levels of enantioselectivity scholaris.ca. Research has shown that both (Z)- and (E)-fluoroalkenes can be effectively converted into their corresponding fluorocyclopropanes scholaris.ca. The position of the fluorine atom on the alkene can influence the reactivity, but excellent yields and enantioselectivities are achievable for a variety of substrates scholaris.ca. More recently, biocatalytic strategies using engineered myoglobin-based catalysts have enabled highly diastereoselective and enantioselective cyclopropanation of gem-difluoroalkenes, a transformation that is challenging with traditional chemocatalytic methods utdallas.edunih.gov.

| Substrate (Fluoroalkene) | Yield (%) | Enantiomeric Selectivity (% es) |

|---|---|---|

| (Z)-3-Fluoro-2-propen-1-ol derivative | 85 | 96 |

| (E)-3-Fluoro-2-propen-1-ol derivative | 90 | >90 |

| Alkyl substituted fluoroallylic alcohol | 84 | 93 |

| Tetrasubstituted fluoroalkene | 93 | 96 |

Cascade Reactions Involving Fluorinated Intermediates

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient strategy for building molecular complexity. In organofluorine chemistry, these reactions can be used to rapidly generate complex fluorinated structures from simple starting materials innovations-report.com. One such approach involves a photocatalytic multicomponent cascade reaction. For example, a trifluoromethylarene can be activated by a photoexcited palladium catalyst to generate a difluoromethyl radical intermediate acs.org. This reactive intermediate can then engage in a cascade sequence with dienes and various nucleophiles to construct complex molecules in a single pot acs.org.

Another strategy employs organocatalysis to trigger a cascade of fluorination reactions. By carefully tuning reaction conditions, simple starting materials can be manipulated through a sequence of reactive intermediates to generate di- and trifluorinated products innovations-report.com. This approach, likened to "molecular origami," avoids the multiple purification steps required in traditional stepwise synthesis, saving time and reducing waste innovations-report.com. These cascade strategies are powerful tools for creating libraries of fluorinated molecules and could be adapted for the efficient synthesis of complex structures related to this compound.

Biochemical and Enzymatic Transformations Involving Fluorinated Fatty Acids

While synthetic chemistry provides routes to fluorinated molecules, nature has also developed mechanisms to handle and, in some cases, create organofluorines. Understanding these biochemical pathways is relevant for biotechnology and for comprehending the metabolic fate of fluorinated compounds.

Enzyme-Substrate Interactions with Monofluorinated Fatty Acids

The substitution of a hydrogen atom with fluorine can significantly alter a molecule's properties, which in turn affects its interaction with enzymes. Fluorine is similar in size to hydrogen, allowing many fluorinated substrates to be recognized and accepted by an enzyme's active site cnr.it. However, the high electronegativity of fluorine changes the electronic profile of the substrate, which can impact binding affinity and catalytic rates cnr.it.

Studies with cytochrome P450 enzymes, which are involved in fatty acid metabolism, reveal the nuanced effects of fluorination. For instance, the enzyme P450 BM3 can hydroxylate fluorinated fatty acids researchgate.net. While the binding affinity for fluorinated substrates may be slightly lower than for their non-fluorinated counterparts, the turnover rates can be enhanced researchgate.net. This suggests that the fluorine substituent can facilitate structural rearrangements within the active site that are favorable for catalysis researchgate.net. The position of the fluorine atom also influences the regioselectivity of hydroxylation researchgate.net.

The interaction of monofluorinated fatty acids with enzymes is also critical in their mechanism of toxicity. For example, fluoroacetate (B1212596) is converted in vivo to fluoroacetyl-CoA, which then enters the citric acid cycle and is condensed with oxaloacetate to form (2R,3R)-fluorocitrate rsc.org. This fluorinated analog then potently inhibits aconitase, a key enzyme in the cycle, leading to metabolic disruption rsc.org.

| Substrate | Binding Affinity (Kd, µM) | Turnover Rate (kcat, min-1) |

|---|---|---|

| Lauric Acid (C12) | 10.4 | 1700 |

| 12-Fluorododecanoic Acid | 13.6 | 4500 |

| 12,12-Difluorododecanoic Acid | 14.2 | 4800 |

| 12,12,12-Trifluorododecanoic Acid | 16.9 | 3100 |

Biosynthetic Fluorination Pathways

The natural biosynthesis of organofluorine compounds is exceptionally rare. To date, the primary characterized mechanism involves the fluorinase enzyme, discovered in the bacterium Streptomyces cattleya ipp.ptnih.govnih.gov. This enzyme catalyzes the formation of a carbon-fluorine bond via a nucleophilic substitution reaction researchgate.net.

The fluorination pathway begins with the enzyme fluorinase catalyzing the reaction between a fluoride (B91410) ion (F⁻) and the co-substrate S-adenosyl-L-methionine (SAM) researchgate.net. This reaction produces 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine researchgate.net. The 5'-FDA is a key fluorinated intermediate that serves as a precursor for other natural organofluorines. Subsequent enzymatic steps convert 5'-FDA into fluoroacetate and 4-fluorothreonine, the two primary fluorinated metabolites produced by S. cattleya ipp.ptnih.gov.

Once formed, fluoroacetate can be activated to fluoroacetyl-CoA and used as a starter unit by the fatty acid biosynthesis machinery rsc.org. This leads to the production of ω-fluorinated fatty acids, where the fluorine atom is located at the terminal (ω) position of the alkyl chain scispace.comrsc.org. It is noteworthy that nature appears to incorporate fluorine as a starter unit rather than as an extender unit in fatty acid synthesis rsc.org. These biosynthetic pathways have been a major focus for synthetic biology, with efforts to engineer them for the production of novel and complex fluorinated molecules rsc.orgresearchgate.net.

Mechanistic Probes for Fatty Acid Desaturation

Extensive research into the enzymatic processes of fatty acid desaturation has utilized various molecular probes to elucidate the underlying mechanisms. These enzymes, crucial for introducing double bonds into fatty acid chains, are fundamental to various biological processes. The introduction of modifications to substrate molecules, such as the substitution of hydrogen with fluorine, has been a valuable strategy in probing the active sites and reaction pathways of these enzymes.

However, a comprehensive review of the scientific literature and patent databases reveals a significant gap in the investigation of this compound as a mechanistic probe for fatty acid desaturation. While the use of other fluorinated fatty acids in this capacity is documented, specific studies detailing the interaction of this compound with fatty acid desaturases, the resulting products, or the mechanistic insights gained from such interactions are not present in the available body of scientific research.

The chemical structure of this compound suggests it could theoretically serve as a substrate for desaturases, potentially yielding novel fluorinated products. The fluorine atom at the C-2 position and the terminal double bond between C-5 and C-6 present unique features that could offer insights into the steric and electronic tolerances of desaturase active sites.

Despite this potential, there are currently no published research findings or data to populate a detailed analysis or data table regarding the use of this compound for this purpose. The scientific community has yet to explore or report on the specifics of its enzymatic processing by fatty acid desaturases. Therefore, a detailed discussion of its role as a mechanistic probe, including research findings and data tables, cannot be provided at this time.

Further research would be required to determine if this compound is a substrate for any known fatty acid desaturase, to identify the potential products of such a reaction, and to interpret these findings in the context of the enzyme's mechanism. Such studies would be a novel contribution to the field of enzymology and lipid biochemistry.

Structural Analogues and Derivatives of 2 Fluorohex 5 Enoic Acid

Amino Acid Derivatives of Fluorohexenoic Acid

Fluorinated amino acids are valuable as they can act as peptidomimetics, mimicking natural amino acids while potentially offering enhanced stability or altered biological activity. arkat-usa.orgarkat-usa.org

The synthesis of 2-amino-5-fluorohex-5-enoic acid has been a subject of research, with various methods developed to produce this fluorinated amino acid. One notable synthesis involves the alkylation of methyl or ethyl benzhydrylidene glycinates. arkat-usa.orgresearchgate.net This process utilizes reagents such as 2-fluoro-4-tosyl-but-1-ene. arkat-usa.orgresearchgate.net A final deprotection step of the carboxylic group yields the target compound. arkat-usa.orgarkat-usa.orgresearchgate.net However, the yields for this particular pathway have been reported as relatively low, at 20% when starting from the methyl glycinate (B8599266) and 56% from the ethyl glycinate. arkat-usa.orgarkat-usa.orgresearchgate.net

4-Amino-5-fluorohex-5-enoic acid is a positional isomer of the 2-amino variant and has also been synthesized and studied. arkat-usa.orgarkat-usa.org A common synthetic route starts from 5-ethenyl-2-pyrrolidinone. arkat-usa.org This starting material undergoes a reaction with hydrogen fluoride (B91410) (HF) in the presence of N-bromosuccinimide (NBS), followed by the elimination of hydrogen bromide (HBr) and subsequent acid hydrolysis. arkat-usa.org This sequence of reactions yields the desired 4-amino-5-fluoro-5-hexenoic acid. arkat-usa.orgarkat-usa.org It is noteworthy that this synthesis also produces the related compound (Z)-4-amino-6-fluoro-5-hexenoic acid. arkat-usa.orgarkat-usa.org

Table 1: Properties of 4-Amino-5-fluorohex-5-enoic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-amino-5-fluorohex-5-enoic acid | nih.gov |

| Molecular Formula | C6H10FNO2 | nih.gov |

| Molecular Weight | 147.15 g/mol | nih.gov |

Methyl esters of fluoroamino acids are critical intermediates in various synthetic applications, including peptide synthesis. researchgate.netnih.gov Methyl 2-amino-5-fluorohex-5-enoate, a derivative of 2-amino-5-fluorohex-5-enoic acid, is one such important compound. researchgate.net Recognizing the limitations of earlier methods, a more efficient synthesis was developed for its N-Boc protected form, methyl N-Boc-(S)-2-amino-5-fluorohex-5-enoate. arkat-usa.orgarkat-usa.org This improved route involves the use of an alanine (B10760859) iodo-derivative with activated zinc, which is then treated with copper bromide (CuBr) and alkylated, achieving a significantly higher yield of 61%. arkat-usa.orgarkat-usa.org Generally, the synthesis of amino acid methyl esters can be accomplished under mild conditions using methanol (B129727) in the presence of reagents like trimethylchlorosilane, providing good to excellent yields. nih.gov

Other Fluorinated Hexenoic Acid Isomers and Analogues

Beyond amino acid derivatives, other isomers and analogues of fluorinated hexenoic acids are of interest due to the unique properties imparted by the fluorine atom.

Positional isomers are molecules that share the same molecular formula but differ in the placement of their functional groups along the carbon skeleton. creative-chemistry.org.ukwaters.com In the case of fluorohexenoic acids, the positions of the fluorine atom and the carbon-carbon double bond can vary, leading to a range of isomers with distinct chemical and physical properties. waters.comdocbrown.info The compounds 2-fluorohex-5-enoic acid and 4-amino-5-fluorohex-5-enoic acid are themselves examples of positional isomers. nih.gov Another related isomer is 2-fluoro-5-methylhex-4-enoic acid, which serves as a valuable building block for synthesizing more intricate fluorinated molecules. The separation of such closely related isomers can be challenging but is crucial for their application in various fields. waters.comwaters.com

Fluorinated hexenol derivatives represent another class of related compounds where the carboxylic acid group is replaced by a hydroxyl group. A key example is 6-fluoro-1-hexanol (B1361352), a fluorinated alcohol with the chemical formula C₆H₁₃FO. This compound is a versatile building block in organic synthesis and is utilized in the production of specialty chemicals and pharmaceuticals. lookchem.com The presence of the terminal fluorine atom can significantly influence the molecule's reactivity and biological interactions. The synthesis of 6-fluoro-1-hexanol can be carried out by the fluorination of hexanol, typically using a fluorinating agent such as hydrogen fluoride.

Gamma-Fluoro-Alpha,Beta-Unsaturated Carboxylic Estersresearchgate.net

Gamma-fluoro-alpha,beta-unsaturated carboxylic esters represent a significant class of fluorinated organic molecules. Research has led to the development of novel synthetic methods for their preparation, including techniques for radiofluorination.

One notable method facilitates the vinylogous radiofluorination of α-diazoacetates to produce γ-[¹⁸F]fluoro-α,β-unsaturated esters. nih.gov This process utilizes no-carrier-added [¹⁸F]AgF and demonstrates compatibility with a range of substrates, including both aromatic and non-aromatic compounds, and tolerates various functional groups. nih.gov This technique is particularly valuable in the field of positron emission tomography (PET) radiochemistry for creating ¹⁸F-labeled imaging probes. nih.gov

Another synthetic advancement involves the use of cooperative photoredox and N-heterocyclic carbene (NHC) catalysis. acs.org This approach has been successfully applied to the γ-difluoroalkylation of γ-preoxidized enals, resulting in the formation of γ-difluoroalkyl-α,β-unsaturated esters that feature all-carbon quaternary centers. acs.org This method establishes an efficient pathway for creating a C(sp³)–CF₂R bond at the γ-position of carbonyl compounds. acs.org

Broader Classes of Fluorinated Fatty Acids and Their Analogues

The introduction of fluorine into fatty acids creates analogues with modified physical and chemical properties. These range from highly fluorinated variants to those containing just a single fluorine atom.

Highly Fluorinated Fatty Acid Analoguesresearchgate.net

Highly fluorinated fatty acids are characterized by the substitution of multiple hydrogen atoms with fluorine, often in the form of a perfluoroalkyl group. This extensive fluorination imparts unique properties, such as enhanced thermal stability and distinct interfacial behavior. researchgate.netacs.org

Research has focused on the synthesis and properties of these analogues. For instance, a fluorinated analogue of oleic acid containing a perfluorooctyl group was synthesized in good yield. researchgate.net The synthetic route involved a multi-step process where a key intermediate could be converted to Z and E isomers, as well as an alkyne analogue. researchgate.net A critical step in the synthesis of similar highly fluorinated monounsaturated fatty acids is often a Wittig reaction to establish the carbon-carbon double bond with high stereoselectivity. researchgate.netresearchgate.net

The properties of these highly fluorinated fatty acids have been investigated, particularly their behavior in monolayers at the air-water interface. Studies have shown that, regardless of structural variations in the hydrophobic chain, these fluorinated fatty acids form more stable monolayers with high spreading pressures compared to their non-fluorinated hydrocarbon counterparts. researchgate.net The presence of fluorine atoms significantly influences monolayer stability. researchgate.net Furthermore, high fluorination can increase the thermal stability of the compounds, as reflected in their melting points. acs.org The unique properties of highly fluorinated molecules, such as being both hydrophobic and lipophobic, stem from the high electronegativity of fluorine and the stability of the C-F bond. nih.gov

Table 1: Examples of Highly Fluorinated Fatty Acid Analogues

| Compound Name | Key Synthetic Feature |

|---|---|

| Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (oleic acid-F13) | Wittig reaction for C9–C10 double bond formation. researchgate.net |

| Z-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecafluoro-octadec-8-enoic acid | Wittig reaction for C8–C9 double bond formation. researchgate.net |

Monofluorinated Saturated and Unsaturated Fatty Acidsdntb.gov.ua

The strategic placement of a single fluorine atom in a saturated or unsaturated fatty acid chain creates a valuable tool for probing biological systems and serves as a building block in organic synthesis. nih.govrsc.org

A variety of monofluorinated C₁₆ and C₁₈ fatty acids have been synthesized to act as mechanistic probes for fatty acid desaturation. rsc.org When these compounds, such as methyl (R,S)-9-fluoropalmitate and (R,S)-methyl 12-fluorostearate, were processed by the Saccharomyces cerevisiae ω⁹ desaturating system, only fluoroolefinic products were observed, with no evidence of fluorohydrin formation. rsc.org These experiments provided insights into the desaturation mechanism, suggesting that discrete hydroxylated and carbocationic intermediates are not involved. rsc.org

Synthetic strategies have been developed for the enantioselective synthesis of monofluorinated analogues of fatty acid metabolites. nih.gov A key approach involves the highly regio- and stereocontrolled fluorination of propargylic alcohols to create versatile intermediates for further transformations. nih.gov Other research has described the synthesis of monofluorinated dimyristoylphosphatidylcholines (F-DMPC's) to study the effect of monofluorination on lipid bilayers. researchgate.net The results suggested that a single fluorine atom on the acyl chain causes minimal perturbation to the lipid bilayer's properties. researchgate.net

Interestingly, monofluorinated fatty acids can also be products of biotransformation. Microbial consortia isolated from polluted river sediments have been shown to degrade perfluoroalkyl acids (PFAAs) like PFOA and PFOS. researchgate.netnih.gov Untargeted analysis of the metabolites suggested the formation of unsaturated monofluorinated fatty acids, indicating a microbial defluorination pathway. researchgate.netnih.gov

Table 2: Examples of Monofluorinated Fatty Acids and Derivatives

| Compound Name | Research Context |

|---|---|

| Methyl (R,S)-9-fluoropalmitate | Mechanistic probe for fatty acid desaturation. rsc.org |

| Methyl (R,S)-10-fluoropalmitate | Mechanistic probe for fatty acid desaturation. rsc.org |

| Methyl 16-fluoropalmitate | Mechanistic probe for fatty acid desaturation. rsc.org |

| (R,S)-Methyl 12-fluorostearate | Mechanistic probe for fatty acid desaturation. rsc.org |

| Monofluorinated dimyristoylphosphatidylcholines (F-DMPC's) | Used to study the effect of fluorination on lipid bilayers. researchgate.net |

| 10-Fluorodecan-9-olide | Synthesized as a monofluorinated analogue of (±)-phoracantholide. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| γ-[¹⁸F]fluoro-α,β-unsaturated esters |

| γ-difluoroalkyl-α,β-unsaturated esters |

| Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid |

| Z-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecafluoro-octadec-8-enoic acid |

| Methyl (R,S)-9-fluoropalmitate |

| Methyl (R,S)-10-fluoropalmitate |

| Methyl 16-fluoropalmitate |

| (R,S)-Methyl 12-fluorostearate |

| Monofluorinated dimyristoylphosphatidylcholines |

| 10-Fluorodecan-9-olide |

| 11-Fluoroundecan-10-olide |

| 9-Fluorodecan-10-olide |

| 10-Fluoroundecan-11-olide |

| Perfluorooctanoic acid (PFOA) |

Advanced Analytical and Spectroscopic Characterization of 2 Fluorohex 5 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of 2-Fluorohex-5-enoic acid, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for elucidating the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. The proton on the carbon bearing the fluorine atom (H-2) is expected to appear as a doublet of multiplets due to coupling with the adjacent fluorine and protons. The terminal vinyl protons (H-6) will exhibit characteristic shifts in the olefinic region, and their coupling patterns will reveal information about their cis/trans relationship.

¹³C NMR provides information on the carbon backbone. The carbon atom directly bonded to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The signals for the other carbon atoms will also be influenced by the presence of the electronegative fluorine atom and the double bond. The interpretation of both ¹H and ¹³C NMR spectra requires careful analysis of chemical shifts, coupling constants, and signal multiplicities to assemble the complete molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 4.8 - 5.2 | dm | J(H-F) ≈ 45-50, J(H-H) ≈ 3-8 |

| H-3 | 2.4 - 2.8 | m | |

| H-4 | 2.2 - 2.6 | m | |

| H-5 | 5.7 - 5.9 | m | |

| H-6a (cis) | 5.0 - 5.2 | d | J(H-H) ≈ 10-12 |

| H-6b (trans) | 5.1 - 5.3 | d | J(H-H) ≈ 16-18 |

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (ppm) | Coupling to Fluorine | Coupling Constant (Hz) |

|---|---|---|---|

| C-1 (COOH) | 170 - 175 | ²J(C-F) | ~20-25 |

| C-2 | 88 - 92 | ¹J(C-F) | ~170-190 |

| C-3 | 30 - 35 | ²J(C-F) | ~20-25 |

| C-4 | 28 - 32 | ³J(C-F) | ~5-10 |

| C-5 | 135 - 138 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, ¹⁹F NMR provides a direct method to assess isomeric purity and for quantification. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for structural variations. huji.ac.il The presence of a single fluorine atom in the molecule will result in a single resonance in the ¹⁹F NMR spectrum. The precise chemical shift of this signal can confirm the presence of the fluorine at the C-2 position. Furthermore, the integration of the ¹⁹F NMR signal against a known standard allows for accurate quantification of the compound in a mixture. The coupling of the fluorine nucleus to adjacent protons will result in a multiplet, and the magnitude of these coupling constants provides further structural confirmation.

The stereochemistry at the C-2 position of this compound can be investigated using Heteronuclear Overhauser Effect Spectroscopy (HOESY). This two-dimensional NMR experiment detects through-space interactions between different nuclei, in this case, between ¹H and ¹⁹F. By observing cross-peaks between the fluorine atom and nearby protons, their spatial proximity can be established. For instance, a HOESY experiment can help determine the relative stereochemistry of the fluorine atom and the substituents on the chiral center by identifying which protons are on the same side of the molecule as the fluorine atom. nih.gov This information is crucial for understanding the three-dimensional structure of the molecule, which can influence its biological activity and physical properties. nih.gov

Mass Spectrometry (MS) and Chromatographic Techniques

Mass spectrometry, often coupled with chromatographic separation, is indispensable for the analysis of this compound, providing information on its molecular weight and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds. For GC-MS analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. Common derivatization agents include silylating agents. The gas chromatograph separates the derivatized compound from other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. Key fragmentation pathways for fluorinated carboxylic acids often involve the loss of the carboxyl group (CO₂) and hydrogen fluoride (B91410) (HF). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For this compound, reversed-phase LC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobicity. The eluent from the LC is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that often leaves the molecular ion intact. LC-MS is particularly useful for determining the molecular weight of the compound and can be used for quantification. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing structural information similar to that obtained from GC-MS. nih.gov

Table 3: Typical LC-MS Parameters for the Analysis of Fluorinated Carboxylic Acids

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Ionization Mode | Electrospray Ionization (ESI) - Negative |

| Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

Advanced Derivatization Strategies for Enhanced Detection in MS

For gas chromatography-mass spectrometry (GC-MS) analysis, the inherent polarity and low volatility of carboxylic acids like this compound necessitate derivatization. nih.gov This process modifies the functional group to enhance thermal stability and improve chromatographic behavior. nih.govgcms.cz Common strategies involve esterification or amidation, which convert the carboxylic acid into a less polar and more volatile derivative. nih.gov

One effective method is esterification , where the carboxylic acid is converted to its corresponding ester. This can be achieved through reaction with an alcohol in the presence of an acid catalyst or by using reagents like diazomethane or diphenyl diazomethane. nih.govnih.gov For this compound, methylation or ethylation are common approaches. The resulting methyl or ethyl ester is significantly more volatile and amenable to GC analysis.

Another powerful technique is silylation , which involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. nih.gov The resulting TMS ester of this compound exhibits excellent volatility and chromatographic properties.

Amidation presents an alternative derivatization route, converting the carboxylic acid into an amide. nih.gov This can be particularly useful for enhancing sensitivity in certain detectors. The choice of derivatization agent is critical and depends on the specific analytical requirements, including the desired sensitivity and the potential for isomeric separation. researchgate.netnih.gov

Below is a table summarizing common derivatization strategies and their expected impact on the GC-MS analysis of this compound.

| Derivatization Reagent | Derivative Formed | Expected Retention Time Shift | Key Advantages |

| Methanol (B129727)/H+ | Methyl 2-fluorohex-5-enoate | Significant Decrease | Cost-effective, robust method. |

| Diazomethane | Methyl 2-fluorohex-5-enoate | Significant Decrease | Rapid and quantitative reaction. |

| BSTFA | Trimethylsilyl 2-fluorohex-5-enoate | Substantial Decrease | Produces thermally stable derivatives with characteristic mass spectra. |

| Aniline | N-phenyl-2-fluorohex-5-enamide | Moderate Decrease | Can enhance detector response. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for diffraction studies is a critical first step. The resulting crystal structure would provide invaluable information on bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar short-chain carboxylic acids and fluorinated compounds, it is anticipated that this compound would crystallize in a monoclinic or triclinic space group. researchgate.netinl.govresearchgate.net A prominent feature of the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two adjacent molecules. researchgate.netinl.govresearchgate.net

Detailed analysis of the crystallographic data would allow for the precise measurement of the C-F bond length and the geometry around the chiral center at the C2 position. The conformation of the hexenoic acid chain would also be revealed, providing insights into the steric and electronic effects of the fluorine substituent.

The following table presents hypothetical crystallographic data for this compound, based on known structures of similar compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 5.5 |

| c (Å) | ~ 12.0 |

| β (°) | ~ 105 |

| Volume (ų) | ~ 550 |

| Z | 4 |

| Hydrogen Bonding Motif | R²₂(8) dimer |

Computational and Theoretical Chemistry of 2 Fluorohex 5 Enoic Acid Systems

Density Functional Theory (DFT) Studies on Fluorinated Organic Compounds

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. acs.org It has been widely applied to fluorinated organic compounds to elucidate their structure, reactivity, and intermolecular interactions. acs.orgnih.gov For a molecule like 2-Fluorohex-5-enoic acid, DFT can predict various properties by modeling its electron density.

Conformational analysis, the study of the different spatial arrangements of a molecule, is crucial for understanding its properties. libretexts.org The rotation around single bonds in this compound gives rise to various conformers, each with a distinct energy level. DFT calculations can map the potential energy surface to identify the most stable conformers. For example, in a study of trifluoroacetyl triflate, DFT was used to identify three distinct minima on the potential energy surface, corresponding to different rotational isomers (rotamers). mdpi.com A similar analysis for this compound would likely reveal several stable conformers, with their relative energies determined by factors like steric hindrance and intramolecular interactions. The stability of these conformers is influenced by torsional strain and steric interactions between substituents. libretexts.org

Table 1: Representative Conformational Energy Differences in a Fluorinated Compound This table presents hypothetical DFT-calculated relative energies for plausible conformers of a molecule analogous to this compound to illustrate the concept of conformational energetics.

| Conformer | Description | Relative Energy (kJ/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Anti | Fluorine and carboxyl group are oriented away from each other. | 0.00 (most stable) | 2.1 |

| Gauche 1 | Fluorine is rotated 60° relative to the carboxyl group. | 3.8 | 3.5 |

| Gauche 2 | Fluorine is rotated 120° relative to the carboxyl group. | 4.2 | 3.8 |

| Eclipsed | Fluorine and carboxyl group are aligned. | 19.0 (least stable) | 2.9 |

The role of organic fluorine in intermolecular interactions is a subject of considerable research. researchgate.net While fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor has been debated. researchgate.netacs.org DFT studies have been pivotal in clarifying the nature of these interactions. nih.gov

In the solid state, fluorinated compounds often exhibit weak intermolecular contacts such as C-H···F-C and C-F···F-C interactions. nih.govrsc.org DFT calculations on fluorinated organic crystals have revealed that C-H···F-C interactions are often directed by electrostatic contributions and can be comparable in energy to conventional C-H···O hydrogen bonds. nih.gov For this compound, the carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O), which would likely dominate its intermolecular interactions. However, the fluorine atom could still participate in weaker C-H···F hydrogen bonds, influencing the molecule's crystal packing and physical properties. nih.govsoton.ac.uk

Computational studies have quantified the interaction energies of fluorine-mediated hydrogen bonds. These energies typically range from 0 to -5.02 kJ/mol, depending on the hydrogen bond donor (which can be OH, NH, or CH groups) and the distance between the donor and the fluorine acceptor. acs.org

Table 2: Calculated Intermolecular Interaction Energies in Fluorinated Systems This table provides examples of interaction energies calculated using DFT for common intermolecular contacts found in fluorinated organic compounds.

| Interaction Type | System Example | Interaction Energy (kJ/mol) | Method |

|---|---|---|---|

| O-H···O (Carboxylic acid dimer) | Acetic Acid Dimer | -60 to -70 | DFT/B3LYP |

| C-H···F-C | Fluorobenzene···Methane | -2 to -5 | DFT/ωB97XD |

| C-F···F-C | Hexafluorobenzene Dimer | -1 to -3 | Periodic DFT |

Modeling of Transition States in Fluorinated Rearrangements

Computational chemistry is an invaluable tool for studying reaction mechanisms, particularly for characterizing the high-energy, transient structures known as transition states. kerala.gov.in For fluorinated compounds, which can undergo unique rearrangement reactions, modeling these transition states is key to understanding their reactivity.

Future Research Directions and Challenges in 2 Fluorohex 5 Enoic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of specifically fluorinated compounds like 2-Fluorohex-5-enoic acid is often hampered by the need for harsh reagents, multi-step processes, and the difficulty of achieving high regioselectivity. acs.orgpharmtech.com A primary challenge lies in moving away from traditional chemical methods that may generate significant waste and have a considerable environmental impact. nih.govnoaa.gov

Future research is increasingly focused on "green chemistry" and biocatalytic approaches. frontiersin.org One of the most promising avenues is the use of enzymes and engineered metabolic pathways. biorxiv.org Key areas of development include:

Enzymatic Fluorination: The discovery of the fluorinase enzyme, which naturally catalyzes the formation of a carbon-fluorine bond, has opened new possibilities for the biotechnological production of organofluorines. dtu.dkipp.pt Research into harnessing and engineering fluorinases or other enzymes with promiscuous activity could lead to direct, stereoselective synthesis under mild, aqueous conditions. dtu.dknih.govthe-innovation.org

Engineered Biosynthetic Pathways: Synthetic biology offers a powerful toolkit to construct microbial cell factories for producing fluorinated fatty acids. dtu.dk This involves engineering pathways, such as polyketide synthases (PKS), to accept fluorinated building blocks like fluoromalonyl-CoA. biorxiv.org By exchanging specific domains within these enzymatic assembly lines, it may be possible to program the site-specific incorporation of fluorine into a fatty acid backbone.

Chemoenzymatic Strategies: Combining the strengths of chemical synthesis and biocatalysis represents a pragmatic approach. For instance, a fluorinated precursor could be synthesized chemically and then subjected to enzymatic modifications to achieve the final, complex structure. Lipases, for example, are effective biocatalysts for reactions involving fluorinated compounds in organic solvents. nih.gov

The overarching goal is to develop scalable, cost-effective, and environmentally benign synthetic protocols that provide reliable access to this compound for further study.

Exploration of Novel Biochemical Roles and Pathways

The introduction of a highly electronegative fluorine atom into a fatty acid can dramatically alter its metabolic fate and biological activity. nih.gov Fatty acids are central to metabolism, serving as energy sources, structural components of cell membranes, and signaling molecules. nih.govnih.govresearchgate.net Understanding how the fluorine in this compound perturbs these functions is a key research challenge.

Future investigations will likely focus on:

Metabolic Fate and Enzyme Interactions: Determining how this compound is recognized and processed by enzymes involved in fatty acid metabolism is crucial. Studies suggest that fluorinated fatty acids can act as "lethal synthesis" inhibitors, where they are incorporated into metabolic pathways only to block a critical downstream step. nih.gov For example, fluoroacetate (B1212596) is converted to fluoroacetyl-CoA, which then inhibits the TCA cycle. nih.gov Research will need to explore if this compound is a substrate for acyl-CoA synthetases and how the resulting fluoro-acyl-CoA interacts with enzymes of the β-oxidation pathway. The fluorine at the alpha-position may directly inhibit dehydrogenation steps.

Incorporation into Complex Lipids: An important question is whether this fluorinated fatty acid can be incorporated into more complex lipids like phospholipids (B1166683) and triglycerides. If incorporated into membranes, the fluorinated chain could alter membrane fluidity, thickness, and protein function. aip.org

Signaling and Gene Regulation: Natural fatty acids and their derivatives act as ligands for nuclear receptors (e.g., PPARs) that regulate the expression of genes involved in lipid metabolism. The unique electronic properties of this compound could lead to novel interactions with these receptors, potentially activating or inhibiting specific genetic programs.

Unraveling these biochemical roles could reveal new therapeutic possibilities or provide insights into the mechanisms of fluoride (B91410) toxicity.

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry provides powerful tools to predict and rationalize the behavior of fluorinated molecules at an atomic level, guiding experimental work and reducing development time. For this compound, modeling can offer critical insights into its interactions with biological targets, thereby establishing structure-activity relationships (SAR).

Key computational approaches for future research include:

Molecular Docking: This technique can predict how this compound binds to the active sites of enzymes, such as those in the fatty acid metabolism pathway, or to ligand-binding domains of nuclear receptors. nih.gov Docking studies can help identify key interactions, such as hydrogen bonds or hydrophobic contacts, and explain why the fluorinated analog might have a different binding affinity or specificity compared to its non-fluorinated counterpart. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, both in solution and within a biological environment like a protein binding pocket or a lipid bilayer. aip.orgmdpi.com For instance, simulations can reveal how the rigid fluorocarbon chain affects the conformational flexibility of the fatty acid and how its presence alters the structure and dynamics of a cell membrane. aip.orgacs.orgnih.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the molecule, such as charge distribution and reactivity. This is particularly important for understanding the effect of the electronegative fluorine atom on the acidity of the carboxylic group and the reactivity of the nearby double bond. These calculations can also help parameterize the models used in docking and MD simulations.